6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one
Description
Properties
CAS No. |
89313-96-2 |
|---|---|
Molecular Formula |
C17H14ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
6-amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4-one |
InChI |
InChI=1S/C17H14ClN3O/c1-11-16(22)15(12-7-9-13(18)10-8-12)17(19)21(20-11)14-5-3-2-4-6-14/h2-10H,19H2,1H3 |
InChI Key |
CETYSOPHKRVRFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with phenylacetic acid under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of pyridazine derivatives, which are known for their significant biological activities. Research indicates that pyridazine derivatives can act as potent inhibitors for several biological targets, including enzymes and receptors involved in various diseases.
Anticancer Activity
Studies have shown that certain pyridazine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, a derivative similar to 6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Anti-inflammatory Properties
Research has identified compounds within the pyridazine class that can modulate inflammatory pathways. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy against bacterial strains highlights its potential as an antimicrobial agent, especially in the context of increasing antibiotic resistance.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyridazine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The study suggested that these compounds could be further developed into novel anticancer therapies.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory effects of pyridazine derivatives in a murine model of arthritis. The administration of these compounds resulted in a marked decrease in paw swelling and joint inflammation, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The biological and physicochemical properties of 6-amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one can be contextualized by comparing it to three classes of analogs: pyrano-pyrazoles, pyrimidinones, and pyridinones.
Structural and Functional Analogues
Table 1: Comparison of Key Structural Features and Activities
Key Observations
Core Heterocycle Influence: The pyridazinone core in the target compound differs from the pyrano-pyrazole (e.g., 5c) and pyrimidinone (e.g., compound 161) scaffolds. Pyridinones (e.g., PYR) share a six-membered N-heterocycle but lack the dual nitrogen arrangement of pyridazinones, which may alter electronic properties and hydrogen-bonding capacity .
Substituent Effects: The 4-chlorophenyl group is a common feature in the target compound, 5c, and compound 161. Its electron-withdrawing nature enhances stability and may improve membrane permeability . The amino group at position 6 in the target compound and 5c is critical for hydrogen bonding, a feature absent in PYR, which instead employs an -NH- linker .
Biological Activity Trends: Antimicrobial Activity: Pyrano-pyrazoles (e.g., 5c) exhibit broad-spectrum antimicrobial activity, attributed to the pyrazole ring’s rigidity and the 4-fluorophenyl group’s enhanced polarity . Antiviral Activity: Compound 161’s pyrimidinone core and Pt(II) coordination confer antiviral activity against HIV-1, suggesting that metal complexation could enhance the target compound’s efficacy . Antifungal Activity: PYR’s pyridinone structure and dual 4-chlorophenyl groups inhibit C. albicans, highlighting the importance of para-substituted aromatics in antifungal design .
Limitations and Opportunities
- The target compound lacks direct biological data, limiting conclusive comparisons. Computational studies (e.g., docking via AutoDock4 or electronic analysis via Multiwfn ) could predict its interactions with microbial targets.
- Structural modifications, such as introducing sulfonamide groups (as in compound 160 ) or varying halogen substituents (e.g., bromine or iodine), may optimize activity.
Q & A
Basic: What synthetic routes are recommended for preparing 6-Amino-5-(4-chlorophenyl)-3-methyl-1-phenylpyridazin-4(1H)-one?
Answer:
The compound can be synthesized via multi-component reactions (MCRs) or catalytic methods. For example:
- Nanocomposite-catalyzed synthesis : Co3O4/NiO@GQD@SO3H nanocomposites enable efficient one-pot synthesis under mild conditions, yielding derivatives with high purity (e.g., IR: 3405 cm<sup>-1</sup> for NH2, <sup>1</sup>H NMR δ 3.14 ppm for methyl groups) .
- Green MCRs : Acidic conditions with aryl aldehydes and aminouracil derivatives yield structurally analogous pyrimidinediones, suggesting adaptability for this compound .
Basic: How is the compound structurally characterized post-synthesis?
Answer:
Key techniques include:
- Spectroscopy :
- IR : NH2 (3405 cm<sup>-1</sup>), carbonyl (1695 cm<sup>-1</sup>) .
- NMR : <sup>1</sup>H NMR (δ 5.61 ppm for CH, δ 3.14–3.37 ppm for methyl groups); <sup>13</sup>C NMR confirms aromatic and heterocyclic carbons .
- X-ray crystallography : Resolves bond angles and confirms stereochemistry (e.g., CCDC 1024914 for analogous structures) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Catalyst selection : Heterogeneous catalysts like Co3O4/NiO@GQD@SO3H enhance reaction rates and yields (e.g., 86% yield for pyrimidinediones) .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature control : Reactions at 80–100°C balance kinetics and decomposition risks .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
Contradictions may arise from assay variability or structural nuances. Mitigation approaches:
- Standardized assays : Use established protocols (e.g., S. aureus MIC testing) .
- Structural analogs : Compare with compounds like 6-amino-5-(4-chlorophenyl)diazenyl derivatives, where Pt(II) complexes show selective antiviral activity (EC50 = 12 µM) but no antibacterial effects, highlighting substituent-dependent activity .
- Dose-response curves : Validate activity thresholds (e.g., IC50 vs. cytotoxicity) .
Advanced: What methodologies support structure-activity relationship (SAR) studies?
Answer:
- Functional group modulation : Introduce halogens (e.g., Cl, F) or methyl groups to assess steric/electronic effects on receptor binding .
- Complexation : Metal complexes (e.g., Pt(II)Cl2) enhance antiviral activity but may reduce solubility, requiring formulation adjustments .
- Computational modeling : Docking studies with targets (e.g., viral proteases) predict binding affinities .
Basic: What are the primary biological activities reported for this compound?
Answer:
While direct data is limited, structurally related pyridazinones exhibit:
- Antimicrobial activity : MIC = 32 µg/mL against S. aureus .
- Antiviral potential : EC50 = 12 µM against herpes simplex virus (HSV-1) for Pt(II) complexes .
Advanced: How is crystallographic data utilized in confirming molecular conformation?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., 85° between aromatic planes), critical for validating synthetic accuracy .
- H-bonding networks : Identify interactions (e.g., NH2∙∙∙O=C) stabilizing the solid-state structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
